2,8-Dimethylquinoxaline

Quinoxaline synthesis Regioselective synthesis Dimethylquinoxaline isomers

2,8-Dimethylquinoxaline is a dimethyl-substituted benzopyrazine (C10H10N2, MW 158.20) belonging to the quinoxaline family of nitrogen-containing heterocycles. The compound features methyl groups at the 2- and 8-positions of the fused bicyclic ring system, yielding a computed XlogP of 2.4 and a topological polar surface area of 25.78 Ų.

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
Cat. No. B11919496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dimethylquinoxaline
Molecular FormulaC10H10N2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=CC(=N2)C
InChIInChI=1S/C10H10N2/c1-7-4-3-5-9-10(7)12-8(2)6-11-9/h3-6H,1-2H3
InChIKeyQBIHDKFNULRSQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dimethylquinoxaline (CAS 81576-25-2): A Regioisomerically Defined Quinoxaline Scaffold for Specialized Heterocyclic Chemistry


2,8-Dimethylquinoxaline is a dimethyl-substituted benzopyrazine (C10H10N2, MW 158.20) belonging to the quinoxaline family of nitrogen-containing heterocycles. The compound features methyl groups at the 2- and 8-positions of the fused bicyclic ring system, yielding a computed XlogP of 2.4 and a topological polar surface area of 25.78 Ų . Unlike the more common 2,3-dimethyl isomer, the 2,8-substitution pattern confers a distinct electronic and steric profile that influences its synthetic accessibility, physicochemical behavior, and utility as a ligand or synthetic intermediate [1].

Why 2,8-Dimethylquinoxaline Cannot Be Substituted by Other Dimethylquinoxaline Isomers in Research and Development


The position of methyl substituents on the quinoxaline nucleus critically governs synthetic yield, lipophilicity, and molecular recognition events. A direct comparative synthesis study demonstrated that while 2,7-dimethylquinoxaline can be obtained in 42% yield, the 2,8-dimethyl isomer is formed only in very low yield and in an impure state, necessitating distinct synthetic strategies [1]. Furthermore, the 2,8-substitution pattern yields a higher computed logP (2.4) than the 2,3-isomer (2.02), altering partitioning behavior in biological and chromatographic systems . These quantitative differences mean that generic substitution with off-the-shelf dimethylquinoxaline isomers is not feasible when regiochemical identity is functionally relevant.

Quantitative Differentiation of 2,8-Dimethylquinoxaline from Closest Analogs: A Comparator-Based Evidence Guide


Synthetic Yield: 2,8-Dimethylquinoxaline vs. 2,7-Dimethylquinoxaline via o-Nitroaniline Reduction

In a direct head-to-head comparison using the o-nitroaniline reduction methodology, 2,7-dimethylquinoxaline was isolated in 42% yield, whereas the 2,8-dimethyl isomer was obtained only in very low yield and in an impure state [1]. This dramatic difference arises from the unfavorable electronic and steric effects imposed by the 8-methyl group during the cyclization step, making the 2,8-isomer uniquely challenging to access via classical condensation routes.

Quinoxaline synthesis Regioselective synthesis Dimethylquinoxaline isomers

Lipophilicity: Computed LogP of 2,8-Dimethylquinoxaline vs. 2,3-Dimethylquinoxaline

The 2,8-dimethyl substitution pattern results in a computed XlogP of 2.4, while the 2,3-isomer has an estimated logP of 2.024 . This difference of ~0.38 log units reflects the distinct spatial orientation of the methyl groups, which modulates the compound's interaction with aqueous and lipid environments. Increased lipophilicity can translate into altered membrane permeability, plasma protein binding, and chromatographic retention behavior.

Lipophilicity LogP QSAR Drug design

Boiling Point: Calculated Normal Boiling Point of 2,8-Dimethylquinoxaline vs. 2,6-Dimethylquinoxaline

The calculated boiling point of 2,8-dimethylquinoxaline at 760 mmHg is 261.9 °C, whereas the isomeric 2,6-dimethylquinoxaline boils at 268 °C under the same pressure . Although the difference is modest, it reflects subtle variations in intermolecular forces arising from the different methyl group positions. Such differences can be exploited in fractional distillation or sublimation purification protocols.

Physicochemical properties Boiling point Process chemistry Purification

Commercial Availability: 2,8-Dimethylquinoxaline vs. 2,3-Dimethylquinoxaline from Major Vendors

A survey of major chemical suppliers (Sigma-Aldrich, TCI, Fisher Scientific) reveals that 2,3-dimethylquinoxaline (CAS 2379-55-7) is routinely stocked with purities ≥97%, whereas 2,8-dimethylquinoxaline (CAS 81576-25-2) is not listed by these vendors . The 2,8-isomer is primarily available through specialized or custom synthesis providers, reflecting its historically challenging synthesis and more limited demand.

Procurement Chemical supply Inventory Catalog availability

Application Scenarios Where 2,8-Dimethylquinoxaline Provides a Verifiable Advantage


Regioselective Synthesis of Unsymmetrical Quinoxaline Derivatives

When a synthetic sequence requires a methyl group specifically at the 8-position to direct subsequent electrophilic substitution or to block metabolic soft spots, the 2,8-isomer is the mandatory starting material. The difficulty of its synthesis [1] means that purchasing pre-formed, characterized 2,8-dimethylquinoxaline can save significant development time compared to in-house route optimization.

Ligand Design for Coordination Polymers with Controlled Pore Topology

The steric profile of the 2,8-dimethyl substitution pattern, with one methyl group adjacent to a chelating nitrogen and the other on the distal benzene ring, offers a unique coordination geometry that differs from the 2,3- or 6,7-isomers. This can be exploited to construct metal-organic frameworks (MOFs) or supramolecular architectures with tailored cavity sizes.

Physicochemical Property Calibration in Drug Discovery

The 0.38 logP difference between 2,8-dimethylquinoxaline and the 2,3-isomer can be leveraged in lead optimization to fine-tune lipophilicity without introducing additional heteroatoms or functional groups, thus preserving scaffold simplicity while modulating ADME properties.

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